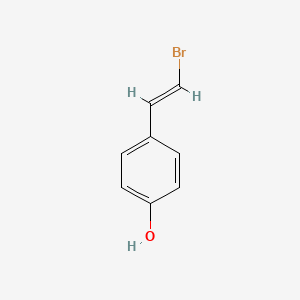

4-(2-Bromovinyl)phenol

Description

Significance of Aryl Halides and Vinyl Halides in Contemporary Synthetic Chemistry

Aryl halides and vinyl halides are cornerstone functional groups in the toolbox of synthetic organic chemists. mdpi.com Aryl halides, which feature a halogen atom directly attached to an aromatic ring, are crucial intermediates in the synthesis of a wide array of organic materials, including pharmaceuticals and agrochemicals. chemsrc.comketonepharma.com Their utility stems from their ability to participate in a multitude of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille reactions. chemsrc.comorganic-chemistry.org These reactions are powerful methods for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. organic-chemistry.org The reactivity of aryl halides in these couplings is influenced by the nature of the halogen, with iodides being more reactive than bromides or chlorides. mdpi.com

Similarly, vinyl halides, compounds with a halogen atom bonded to an sp2-hybridized carbon of an alkene, are highly valuable in organic synthesis. mdpi.com They serve as precursors to a variety of functional groups and are key participants in cross-coupling reactions to form substituted alkenes, which are common motifs in natural products and bioactive molecules. alfa-chemistry.combeilstein-journals.org The development of photocatalytic processes involving vinyl halides has further expanded their synthetic utility, offering sustainable and efficient methods for bond formation.

Overview of Brominated Vinylphenols within Chemical Research Paradigms

Brominated phenols represent a significant class of compounds that have been investigated for a range of applications, including as flame retardants and as intermediates in the synthesis of biologically active molecules. europa.eu The introduction of a bromine atom to a phenol (B47542) ring can significantly alter its electronic properties and reactivity. ketonepharma.com

The combination of a bromovinyl group and a phenol moiety within the same molecule, as seen in brominated vinylphenols, creates a bifunctional scaffold with distinct reactive sites. The vinyl bromide can participate in cross-coupling reactions, while the phenolic hydroxyl group can be involved in etherification, esterification, or can direct ortho- and para-substitution on the aromatic ring. libretexts.org Research has shown that phenols can react with bromoalkynes to generate (Z)-2-bromovinyl phenyl ethers, which can then undergo intramolecular cyclization to form substituted benzo[b]furans, highlighting the synthetic potential of the bromovinyl ether structural unit. beilstein-journals.org The styrene-like structure of vinylphenols also makes them interesting precursors for polymerization reactions. mdpi.comnih.gov

Research Trajectories and Objectives Pertaining to 4-(2-Bromovinyl)phenol

Current research on this compound is primarily focused on leveraging its unique structural features for the synthesis of more complex molecules. A key objective is to utilize it as a versatile intermediate in organic synthesis.

One common synthetic route to this compound involves the Corey-Fuchs reaction of 4-hydroxybenzaldehyde (B117250) with carbon tetrabromide and triphenylphosphine (B44618) to generate an intermediate 4-(2,2-dibromovinyl)phenol, which is then selectively dehalogenated. organic-chemistry.orgwikipedia.orgjk-sci.com

Table 1: Physicochemical Properties and Spectroscopic Data of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇BrO | |

| Molecular Weight | 199.04 g/mol | |

| CAS Number | 99094-10-7 | |

| Appearance | White to off-white crystalline solid | ketonepharma.com (for 4-Bromophenol) |

| ¹H-NMR (Typical Shifts) | Vinyl protons: δ 5.5–7.0 ppm; Aromatic protons: δ 6.8–7.5 ppm | |

| ¹³C-NMR (Typical Shifts) | C-Br: ~δ 110–120 ppm | |

| IR Spectroscopy (cm⁻¹) | Phenolic O-H stretch: ~3200-3600 cm⁻¹; C=C vinyl stretch: ~1600 cm⁻¹ | libretexts.org |

| Mass Spectrometry | Molecular ion peaks: m/z ~200–202 |

A significant research trajectory for this compound is its use as a scaffold in medicinal chemistry. For instance, a study focused on the synthesis of a series of (E)-4-(2-bromovinyl)phenol esters and evaluated their ability to inhibit indoleamine 2,3-dioxygenase (IDO). fudan.edu.cn IDO is an enzyme that plays a role in immune suppression, and its inhibition is a promising strategy in cancer immunotherapy. fudan.edu.cnnih.gov The study found that some of the synthesized ester derivatives of this compound exhibited high IDO inhibitory activity, suggesting that this class of compounds has potential for further development as therapeutic agents. fudan.edu.cn

Table 2: Research Application of this compound Derivatives

| Research Area | Application/Finding | Key Compound Type | Source |

|---|---|---|---|

| Medicinal Chemistry | Development of Indoleamine 2,3-dioxygenase (IDO) inhibitors. | (E)-4-(2-Bromovinyl)phenol esters | fudan.edu.cn |

| Organic Synthesis | Intermediate for the synthesis of complex organic molecules. | This compound |

The presence of the bromovinyl group makes this compound a prime candidate for various cross-coupling reactions, enabling the introduction of diverse substituents at the vinyl position. This opens up avenues for creating libraries of novel compounds for biological screening and materials science applications. Future research will likely continue to explore the reactivity of both the vinyl bromide and the phenol functionalities to construct novel and complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-bromoethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-6,10H/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBYUMZXLGWXSW-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CBr)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Bromovinyl Phenol and Its Stereoisomers

Catalytic Systems Employed in the Synthesis of 4-(2-Bromovinyl)phenol and its Derivatives

Catalysis is indispensable in the efficient and selective synthesis of this compound. Palladium-based systems are particularly prominent due to their versatility and effectiveness in cross-coupling reactions.

Palladium-catalyzed reactions are a cornerstone for the synthesis of vinyl-aryl compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a primary method for constructing the this compound scaffold. mdpi.com This reaction involves the coupling of an organoboron compound with an organohalide.

To synthesize this compound, a typical Suzuki coupling might involve:

Reactants : A protected 4-bromophenol (B116583) coupled with (E)- or (Z)-(2-bromovinyl)boronic acid (or its pinacol (B44631) ester).

Catalyst : A palladium(0) source, often generated in situ from a palladium(II) precursor or used directly, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. mdpi.com

Ligand : Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh3) or the sterically bulky tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (t-Bu3PHBF4), are crucial for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can be critical for coupling challenging substrates. nih.gov

Base : A base is required to activate the organoboron species. Common choices include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (B84403) (K3PO4). mdpi.combeilstein-journals.org

The following table details representative conditions for palladium-catalyzed Suzuki-Miyaura reactions used to synthesize analogous vinyl-aryl structures.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Citation(s) |

| Pd(PPh3)4 | PPh3 | K3PO4 | 1,4-Dioxane/H2O | 100 | Moderate | mdpi.com |

| Pd(OAc)2 | t-Bu3PHBF4 | K3PO4 | 1,4-Dioxane/H2O | 80 | Good | nih.gov |

| Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane | Not specified | Not specified | beilstein-journals.org |

The catalytic cycle is understood to involve oxidative addition of the organohalide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Copper-Mediated Synthetic Pathways for Vinyl Bromides and Phenols

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a significant method for forming C-O bonds between vinyl halides and phenols. thieme-connect.comnih.gov These reactions provide an efficient route to aryl vinyl ethers. The process typically involves the use of a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand to facilitate the coupling. nih.govnih.gov The geometry of the double bond in the vinyl bromide is generally retained throughout the reaction, allowing for the stereospecific synthesis of either the (E) or (Z) isomer of the product. nih.gov

The development of specialized ligands has been crucial in improving the efficiency and mildness of these reactions. For instance, α-amino acids and N,N-dimethyl ethylenediamine (B42938) have been shown to accelerate the coupling process, enabling reactions to proceed at lower temperatures than traditional Ullmann conditions, which often require temperatures above 150°C. acs.org The use of bidentate N-donor ligands, such as 2-pyridin-2-yl-1H-benzoimidazole, has also proven effective, facilitating the reaction with low catalyst loading and under mild conditions. nih.gov These systems show broad functional group tolerance, making them versatile for various applications. thieme-connect.comnih.gov

An efficient copper-catalyzed method for the vinylation of phenols with vinyl bromides can be performed with catalytic amounts of copper iodide and inexpensive nitrogen ligands. nih.gov These reactions can be conducted at relatively mild temperatures, typically between 50-80°C for O-vinylation, to produce alkenyl aryl ethers in high yields and selectivities. nih.gov

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|---|---|

| Copper Iodide (CuI) | Nitrogen Ligands (e.g., diamines) | Inorganic Base | Various | 50 - 80 | High yields and selectivities, mild conditions. | nih.gov |

| Copper(I) Iodide (CuI) | 2-pyridin-2-yl-1H-benzoimidazole | K₃PO₄ | Toluene | 80 - 110 | Low catalyst loading, stereospecific, high functional group tolerance. | nih.gov |

| Copper Catalyst | α-Amino Acids | Not specified | Not specified | 80 - 90 | Accelerates reaction, allowing lower temperatures. | acs.org |

Other Transition Metal Catalysis in this compound Synthesis

Besides copper, other transition metals, particularly palladium, are widely used for the synthesis of vinylphenols and related styrene (B11656) derivatives. beilstein-journals.orgnih.gov Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Hiyama reactions are powerful tools for forming the necessary carbon-carbon bonds. mdpi.com

The Suzuki-Miyaura coupling, for example, can be used to couple a vinyl boronic acid with an aryl halide or, conversely, an arylboronic acid with a vinyl halide. mdpi.com In a potential synthesis of this compound, this could involve the reaction of 4-hydroxyphenylboronic acid with a 1,2-dibromoethene (B7949689) derivative. The Heck reaction offers another pathway, where an aryl halide (like 4-bromophenol) is coupled directly with an alkene in the presence of a palladium catalyst and a base. mdpi.com

Cobalt has also been explored for the synthesis of highly substituted styrene derivatives through the arylzincation of alkynes, which creates functionalized vinylzinc bromides that can be further elaborated. rsc.org While traditional methods for phenol (B47542) synthesis often involve harsh conditions, modern transition-metal-catalyzed approaches offer milder alternatives with a broader substrate scope. beilstein-journals.org These methods include the direct C-H hydroxylation of arenes or the coupling of aryl halides with a hydroxide (B78521) source. beilstein-journals.orgnih.gov

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., PdCl₂(dppf)) | Aryl/Vinyl Boronic Acid + Aryl/Vinyl Halide | Substituted Styrene | mdpi.com |

| Heck Coupling | Palladium complexes | Aryl Halide + Alkene | Substituted Styrene | mdpi.com |

| Hiyama Coupling | Palladium complexes | Organosilane + Organic Halide | Substituted Styrene | mdpi.comacs.org |

| Arylzincation of Alkynes | Cobalt complexes | Alkyne + Arylzinc reagent | Highly Substituted Alkenes | rsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to the synthesis of fine chemicals like this compound.

Solvent-Free and Aqueous Media Synthetic Protocols

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents. Research has focused on developing synthetic protocols in alternative media, such as water, or under solvent-free conditions. For instance, a highly efficient and green protocol for the synthesis of substituted phenols from arylboronic acids has been developed using aqueous hydrogen peroxide in ethanol, a more environmentally benign solvent. nih.govresearchgate.net This reaction proceeds rapidly at room temperature. nih.gov Similarly, the aerobic oxidative hydroxylation of arylboronic acids to phenols has been achieved in water, utilizing a catalytic amount of benzoquinone under metal-free conditions. organic-chemistry.org The development of solvent-free synthetic methods, often aided by microwave irradiation, further enhances the green credentials of phenol synthesis. acs.org

Atom Economy and Efficiency Considerations in Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.commonash.eduprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate minimal waste. primescholars.comnih.gov

In the context of synthesizing this compound, different synthetic routes would have vastly different atom economies. For example, a Wittig reaction, which might be used to form the vinyl group, typically has poor atom economy because it generates a stoichiometric amount of triphenylphosphine oxide as a byproduct. primescholars.com In contrast, catalytic reactions like alkene metathesis or certain addition reactions are inherently more atom-economical. jocpr.comrsc.org The calculation of atom economy is a crucial step in evaluating the "greenness" of a synthetic pathway, alongside other metrics like the E-factor (environmental factor), which quantifies the total waste produced per unit of product. chembam.com

Formula for Percent Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

Maximizing atom economy is a primary goal in sustainable chemical production, as it directly correlates with waste reduction and efficient use of resources. jocpr.com

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanism is vital for optimizing synthetic protocols. For the copper-catalyzed synthesis of vinyl ethers from phenols and vinyl halides, the mechanism is generally believed to proceed through a catalytic cycle. This cycle likely involves the coordination of the phenol (as a phenoxide) to the copper(I) center, followed by oxidative addition of the vinyl bromide to form a copper(III) intermediate. Reductive elimination from this intermediate would then yield the desired aryl vinyl ether and regenerate the copper(I) catalyst. The specific role of the ligand is to stabilize the copper intermediates and facilitate the key steps of oxidative addition and reductive elimination. thieme-connect.comnih.gov

In some copper-catalyzed C-H bromination reactions, mechanistic studies using density functional theory (DFT) have revealed complex pathways. For instance, in certain C(sp³)–H brominations, the reaction can initiate with the transfer of a bromine atom to the copper center. acs.org A substrate with a directing group then coordinates to the catalyst, and C-H activation occurs, leading to a carbon-centered radical. The subsequent bromination of this radical by the copper-coordinated bromine completes the product formation. acs.org While this specific mechanism applies to C(sp³)–H bonds, it highlights the intricate role of copper and its ligands in activating substrates and facilitating bond formation, which may have parallels in the vinylation and bromination reactions relevant to this compound.

Reactivity and Chemical Transformations of 4 2 Bromovinyl Phenol

Cross-Coupling Reactions Involving the Vinyl Bromide Moiety

The vinyl bromide group in 4-(2-bromovinyl)phenol is a key handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures, such as stilbenes and other conjugated systems, which are of interest in materials science and medicinal chemistry. The phenolic hydroxyl group can influence these reactions and often requires protection to prevent side reactions.

Heck Reactions with this compound and its Analogs

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for the arylation or vinylation of olefins. mdpi.comorganic-chemistry.org In the case of this compound, the vinyl bromide can couple with various alkenes to form substituted dienes and stilbene-like structures. The reaction typically proceeds in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a base, like triethylamine (B128534) or potassium carbonate. mdpi.com

The synthesis of resveratrol (B1683913) and its analogs, which share a structural similarity to the potential products of Heck reactions with this compound, often utilizes this methodology. organic-chemistry.orgorganic-chemistry.orgresearchgate.net For instance, protected 3,5-dihydroxy-benzoyl chlorides have been coupled with styrenes using a palladium-N-heterocyclic carbene (NHC) catalyst system to produce hydroxylated stilbenes. organic-chemistry.org This highlights the utility of the Heck reaction in building complex phenolic structures. While specific examples detailing the Heck reaction of unprotected this compound are not abundant in readily available literature, the general principles suggest that protection of the phenolic hydroxyl group, for example as an acetate or silyl (B83357) ether, would likely be employed to ensure compatibility with the basic reaction conditions and prevent catalyst deactivation.

| Alkene Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Product |

| Styrene (B11656) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | High | 4-(2-Styrylvinyl)phenol |

| Ethyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile | 80 | Good | Ethyl 3-(4-hydroxystyryl)acrylate |

| 4-Acetoxystyrene | Pd(OAc)₂ / NHC | Cs₂CO₃ | Dioxane | 120 | Good | 4-(2-(4-Acetoxyphenyl)vinyl)phenol |

Note: The data in this table is illustrative and based on typical conditions for Heck reactions of similar substrates. Specific yields for this compound may vary.

Suzuki-Miyaura Coupling of this compound Derivatives

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. youtube.com This reaction is widely used for the synthesis of biaryls, styrenes, and conjugated dienes. For this compound, the vinyl bromide can be coupled with a variety of aryl or vinyl boronic acids or their esters.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate, potassium phosphate (B84403), or cesium carbonate. youtube.comnih.gov The synthesis of functionalized styrenes has been achieved through the palladium-catalyzed cross-coupling of arylboronic acids with vinyl bromide generated in situ. wikipedia.org Similarly, the coupling of 4-bromophenol (B116583) with phenylboronic acid to produce 4-phenylphenol (B51918) demonstrates the feasibility of Suzuki reactions on phenolic substrates. researchgate.net For the reaction to proceed efficiently with this compound, protection of the acidic phenolic proton is often necessary to prevent interference with the basic conditions of the reaction.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | High | 4-Styrylphenol |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 90 | High | 4-(4-Methoxystyryl)phenol |

| (E)-2-Phenylethenylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / t-Bu₃PHBF₄ | K₃PO₄ | THF/Water | 80 | Good | (E)-4-(1,4-Diphenylbuta-1,3-dien-1-yl)phenol |

Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of similar substrates.

Sonogashira Coupling and Related Alkynylation Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnrochemistry.comorganic-chemistry.orgsynarchive.com This reaction is a powerful method for the synthesis of enynes and arylalkynes. The vinyl bromide moiety of this compound can readily participate in Sonogashira couplings.

The reaction is typically performed with a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine or diisopropylamine, which also often serves as the solvent. nrochemistry.com The reactivity of vinyl halides in Sonogashira coupling is generally high, often exceeding that of aryl bromides. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling), which is a common side reaction. Protecting the phenolic hydroxyl group may be advantageous to prevent its acidic proton from interfering with the basic reaction conditions. For instance, TMS-acetylene can be used to couple with aryl halides, followed by deprotection. pearson.com

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | High | 4-(4-Phenylbut-3-en-1-ynyl)phenol |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | High | 4-(4-(Trimethylsilyl)but-3-en-1-ynyl)phenol |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | Toluene | 70 | Good | 4-(Dec-3-en-1-ynyl)phenol |

Note: The data in this table is illustrative and based on typical conditions for Sonogashira reactions of similar substrates.

Stille Coupling and Other Organotin-Mediated Reactions

The Stille coupling involves the palladium-catalyzed reaction of an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgharvard.eduyoutube.com A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups. harvard.edu The vinyl bromide of this compound is a suitable electrophile for this transformation.

Typical catalysts for the Stille reaction include Pd(PPh₃)₄ or Pd₂(dba)₃ in the presence of a ligand such as triphenylphosphine (B44618) or tri(2-furyl)phosphine. organic-chemistry.orgharvard.edu The reaction is often carried out in a non-polar solvent like THF or toluene. While the reaction does not require a base, additives such as lithium chloride or copper(I) iodide can accelerate the rate of reaction. harvard.edu Given the tolerance of the Stille coupling to various functional groups, the reaction might proceed without the need for protecting the phenolic hydroxyl group, although specific cases may require it.

| Organostannane | Catalyst / Ligand | Additive | Solvent | Temperature (°C) | Yield (%) | Product |

| Tributyl(phenyl)tin | Pd(PPh₃)₄ | None | Toluene | 110 | Good | 4-Styrylphenol |

| Tributyl(vinyl)tin | Pd₂(dba)₃ / P(fur)₃ | LiCl | THF | 60 | High | 4-(Buta-1,3-dien-1-yl)phenol |

| Trimethyl(4-methoxyphenyl)tin | PdCl₂(PPh₃)₂ | CuI | NMP | 80 | Good | 4-(4-Methoxystyryl)phenol |

Note: The data in this table is illustrative and based on typical conditions for Stille reactions of similar substrates.

Negishi Coupling and Organozinc-Mediated Reactions

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate. wikipedia.orgnrochemistry.com Organozinc reagents are generally more reactive than organoboranes and organostannanes, often leading to faster reactions under milder conditions. wikipedia.org The vinyl bromide of this compound can be coupled with various organozinc reagents.

The organozinc reagent can be prepared from the corresponding organohalide by reaction with activated zinc metal or by transmetalation from an organolithium or Grignard reagent. nih.govwikipedia.org The coupling reaction is catalyzed by palladium complexes, often with phosphine (B1218219) ligands. organic-chemistry.orgnih.govmit.edu A significant advantage of the Negishi coupling is its high functional group tolerance. However, organozinc reagents are sensitive to moisture and air, requiring anhydrous reaction conditions. wikipedia.org The acidic proton of the phenol (B47542) in this compound would need to be protected or a stoichiometric amount of base would be required to deprotonate it before the addition of the organozinc reagent.

| Organozinc Reagent | Catalyst / Ligand | Solvent | Temperature (°C) | Yield (%) | Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 60 | High | 4-Styrylphenol |

| Ethylzinc bromide | PdCl₂(dppf) | THF | 25 | Good | 4-(But-1-en-1-yl)phenol |

| 4-Methoxyphenylzinc chloride | Pd(OAc)₂ / SPhos | Dioxane | 80 | High | 4-(4-Methoxystyryl)phenol |

Note: The data in this table is illustrative and based on typical conditions for Negishi reactions of similar substrates.

Electrophilic Aromatic Substitution Reactions on the Phenol Ring

The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This group directs incoming electrophiles primarily to the ortho and para positions. Since the para position is already occupied by the bromovinyl group, substitution is expected to occur at the positions ortho to the hydroxyl group (positions 2 and 6). The bromovinyl group is generally considered to be a weakly deactivating group, which may have a minor influence on the regioselectivity.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. For phenols, these reactions often proceed under milder conditions than those required for benzene (B151609).

For instance, bromination of phenols can often be achieved with bromine in a relatively non-polar solvent, or with reagents like N-bromosuccinimide (NBS). nih.gov Given the activated nature of the ring in this compound, reaction with bromine is expected to readily yield mono- and di-brominated products at the ortho positions.

Nitration of phenols can be carried out using dilute nitric acid at room temperature, which is a much milder condition compared to the concentrated nitric and sulfuric acid mixture needed for benzene. oc-praktikum.denih.govsavemyexams.com Using more forcing conditions can lead to multiple nitrations. For this compound, nitration would likely introduce nitro groups at the 2- and 6-positions. The specific outcome would depend on the precise reaction conditions employed. dergipark.org.trijcce.ac.ir

Halogenation of the Phenol Ring

The halogenation of phenols is a well-established electrophilic aromatic substitution reaction. Phenol itself reacts readily with halogens. For instance, treatment of phenol with bromine water leads to the formation of a white precipitate of 2,4,6-tribromophenol. pw.livechemguide.co.uk This high reactivity is attributed to the strong activating effect of the hydroxyl group.

For this compound, halogenation is anticipated to proceed at the positions ortho to the hydroxyl group. The reaction can be controlled to yield mono- or di-substituted products depending on the reaction conditions. Using solvents of low polarity, such as chloroform (B151607) or carbon disulfide, at low temperatures can favor the formation of monobromophenols. askfilo.com In contrast, more forcing conditions or the use of aqueous solutions can lead to di-substitution at both available ortho positions.

Table 1: Predicted Halogenation Products of this compound

| Reactant | Conditions | Predicted Major Product(s) |

|---|---|---|

| This compound | Br₂ in CS₂ or CHCl₃ | 2-Bromo-4-(2-bromovinyl)phenol |

Nitration and Sulfonation Reactions

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. libretexts.orglibretexts.org The hydroxyl group of phenol strongly activates the ring towards these reactions.

Nitration: Phenol reacts with dilute nitric acid to produce a mixture of ortho- and para-nitrophenols. mlsu.ac.in With this compound, nitration using dilute nitric acid would be expected to yield 2-nitro-4-(2-bromovinyl)phenol. The use of concentrated nitric acid, often in combination with sulfuric acid, can lead to multiple nitrations on highly activated rings. quora.com

Sulfonation: The sulfonation of phenol is a reversible reaction whose outcome is temperature-dependent. At lower temperatures, the ortho-isomer (o-hydroxy benzene sulfonic acid) is favored, while at higher temperatures, the para-isomer is the major product. mlsu.ac.in For this compound, sulfonation would likely occur at an ortho position, yielding 2-hydroxy-5-(2-bromovinyl)benzenesulfonic acid.

Friedel-Crafts Reactions on this compound

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are a cornerstone of organic synthesis for forming carbon-carbon bonds. wikipedia.org However, phenols and their derivatives often present challenges in these reactions. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and hindering the reaction. echemi.comstackexchange.com This coordination can also make the ring less reactive.

Despite these difficulties, Friedel-Crafts reactions with phenols are possible under specific conditions. An alternative to direct C-acylation is O-acylation to form an ester, followed by a Fries rearrangement, which can yield hydroxyarylketones. echemi.comstackexchange.com For this compound, a Friedel-Crafts acylation, if successful, would be expected to occur at the ortho position, leading to the formation of a 2-acyl-4-(2-bromovinyl)phenol. Intramolecular Friedel-Crafts reactions are also valuable for constructing polycyclic systems. masterorganicchemistry.com

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group of this compound is a key site of reactivity, readily undergoing reactions such as esterification and etherification. It also often requires protection during multi-step syntheses.

Esterification and Etherification of the Phenolic Hydroxyl

Esterification: Phenols can be converted to esters through reaction with carboxylic acids or their derivatives. The Fischer esterification involves reacting a phenol with a carboxylic acid under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com A more common and efficient method for phenols is to use more reactive acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine. youtube.comyoutube.com For example, reacting this compound with acetyl chloride would yield 4-(2-bromovinyl)phenyl acetate. These esterification reactions are crucial in both laboratory synthesis and industrial applications. organic-chemistry.org

Etherification: The formation of aryl ethers from phenols is a common transformation. The Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide, is a classic method. For instance, this compound can be deprotonated with a base to form the corresponding phenoxide, which can then be reacted with an alkyl halide (e.g., methyl iodide) to produce the methyl ether derivative. Palladium-catalyzed etherification methods have also been developed, offering alternative routes under mild conditions. frontiersin.org Various catalytic systems have been explored to improve the efficiency of phenol etherification. google.comgoogle.com

Protection and Deprotection Strategies for the Phenol Group

In complex organic syntheses, it is often necessary to temporarily block the reactivity of the phenolic hydroxyl group. cem.com This is achieved by converting it into a protecting group that is stable under certain reaction conditions but can be selectively removed later.

Common protecting groups for phenols include ethers and esters. libretexts.orguchicago.eduhighfine.com

Ether Protecting Groups: Methyl ethers, benzyl (B1604629) ethers (Bn), and silyl ethers (e.g., TBDMS) are frequently used. The choice of ether depends on the required stability and the conditions for its eventual removal. For example, benzyl ethers are stable to many reagents but can be cleaved by hydrogenolysis. libretexts.org

Ester Protecting Groups: Acetyl (Ac) and pivaloyl (Piv) esters are also employed as protecting groups. They are typically stable to acidic conditions but can be removed by base-catalyzed hydrolysis. highfine.com

The selection of a protecting group is a critical aspect of synthetic strategy, requiring careful consideration of the stability of the group to various reagents and the conditions needed for its removal. uchicago.eduorganic-chemistry.org

Cyclization Reactions and Ring Closures Utilizing this compound and its Derivatives

The structure of this compound and its derivatives is well-suited for intramolecular cyclization reactions to form heterocyclic compounds, particularly benzofurans. scienceopen.com Benzofurans are important structural motifs found in many biologically active compounds. nih.gov

A prominent strategy for synthesizing benzofurans from precursors like this compound involves palladium-catalyzed intramolecular C-H bond functionalization or Heck-type reactions. acs.orgnih.gov In a typical sequence, the phenolic hydroxyl group first undergoes etherification. The resulting (Z)-2-bromovinyl phenyl ether can then undergo an intramolecular cyclization. This process involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by an intramolecular carbopalladation onto the aromatic ring and subsequent rearomatization to furnish the benzofuran (B130515) core. acs.org

Oxidative cyclization reactions provide another powerful route. rsc.org Reagents like hypervalent iodine compounds can mediate the cyclization of phenol derivatives to form spiro- or fused-ring systems. nih.gov The reaction of phenols with bromoalkynes can generate (Z)-2-bromovinyl phenyl ethers, which are direct precursors for palladium-catalyzed cyclization into 2-substituted benzofurans. organic-chemistry.org

Table 2: Examples of Cyclization Reactions

| Starting Material Derivative | Reaction Type | Catalyst/Reagent | Product Type |

|---|---|---|---|

| (Z)-1-bromo-2-(4-methoxyphenyl)ethene | Intramolecular C-H functionalization | Palladium(II) chloride | 5-Methoxybenzofuran |

| 2-Ethynylphenol | Sonogashira coupling–cyclization | Palladium catalyst | 2-Substituted benzofuran |

These cyclization strategies highlight the utility of this compound derivatives as key building blocks in the synthesis of complex heterocyclic molecules. researchgate.netresearchgate.net

Chemo- and Regioselective Functionalization Studies

The compound this compound possesses three principal sites for chemical modification: the phenolic hydroxyl group, the activated aromatic ring, and the vinyl bromide moiety. This multi-functional structure allows for a range of chemo- and regioselective transformations, enabling the synthesis of diverse derivatives. The selective functionalization of one site while leaving the others intact is a key strategy in the elaboration of this molecule.

Selective Functionalization of the Phenolic Hydroxyl Group

The hydroxyl group is often the most accessible site for initial derivatization due to its acidity and nucleophilicity. nih.gov Classical electrophilic substitution reactions are commonly employed to modify this group, serving either to install a desired functionality or to protect the phenol during subsequent reactions at other sites. rhhz.netnih.gov Common transformations include acylation to form esters and alkylation to form ethers. nih.gov For instance, silylation is a well-established method for protecting hydroxyl groups, and reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can convert the phenol to its corresponding t-butyldimethylsilyl (TBDMS) ether. researchgate.net This protection strategy is crucial for preventing unwanted side reactions at the hydroxyl group when performing transformations on the vinyl bromide or the aromatic ring. nih.gov

| Reaction Type | Reagents | Product Type | Selectivity Note |

|---|---|---|---|

| Acylation | Acid chlorides (e.g., Acetyl chloride) or Anhydrides in the presence of a base | Phenolic Ester | Chemoselective reaction at the -OH group under mild conditions. |

| Alkylation (Etherification) | Alkyl halides (e.g., Iodomethane, Benzyl bromide) with a base (e.g., K₂CO₃) | Phenolic Ether | Chemoselective for the hydroxyl group; prevents reactions at other sites. |

| Silylation (Protection) | MTBSTFA or TBSCl with imidazole | Silyl Ether (TBDMS-ether) | Protects the hydroxyl group to allow for subsequent regioselective functionalization elsewhere. researchgate.net |

Regioselective Functionalization of the Aromatic Ring

The phenolic hydroxyl group is a strong activating group and directs electrophilic aromatic substitution to the positions ortho and para to it. Since the para position in this compound is already substituted, electrophilic attack occurs regioselectively at the ortho positions (C2 and C6). This allows for controlled introduction of substituents onto the aromatic ring. For example, reactions such as nitration, halogenation, or Friedel-Crafts alkylation can be directed to the C2 and/or C6 positions. The development of transition-metal-catalyzed C-H activation and functionalization provides a powerful tool for the direct and selective modification of these ortho positions. nih.govrsc.org

| Reaction Type | Reagents and Conditions | Product Type | Regioselectivity Note |

|---|---|---|---|

| Electrophilic Bromination | N-Bromosuccinimide (NBS), p-TsOH in Methanol | ortho-Brominated phenol | The hydroxyl group directs bromination selectively to the ortho position. |

| Nitration | Dilute HNO₃ | ortho-Nitrophenol derivative | Highly regioselective for the positions ortho to the activating hydroxyl group. |

| ortho-C–H Functionalization | Transition metal catalyst (e.g., Rh, Pd) with directing group strategy | ortho-Alkylated or -Arylated phenol | Directs functionalization specifically to the C-H bonds adjacent to the hydroxyl group. nih.govrsc.org |

Chemoselective Functionalization of the Vinyl Bromide Group

The vinyl bromide moiety is an excellent handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. libretexts.orgnobelprize.org These reactions are highly chemoselective, targeting the C-Br bond without affecting the phenolic hydroxyl or the aromatic ring, especially when the phenol is unprotected. The Suzuki, Heck, and Sonogashira couplings are cornerstone reactions in this context, allowing for the introduction of a wide variety of aryl, vinyl, and alkynyl substituents. nobelprize.orglumenlearning.com This versatility makes the vinyl bromide group a key site for molecular diversification. The general mechanism for these transformations involves three key steps: oxidative addition of the vinyl bromide to a Pd(0) catalyst, transmetalation with an organometallic reagent (in Suzuki or Stille reactions) or migratory insertion of an alkene (in Heck reactions), and finally, reductive elimination to yield the product and regenerate the catalyst. libretexts.orglumenlearning.com

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Structure | Selectivity Note |

|---|---|---|---|---|

| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Styrene or Diene derivative | Highly chemoselective for the C-Br bond, forming a new C(sp²)-C(sp²) bond. nobelprize.org |

| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Diene derivative | Chemoselectively forms a new C-C bond at the vinyl position. lumenlearning.com |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | En-yne derivative | Selectively couples the vinyl bromide with an alkyne, creating a C(sp²)-C(sp) bond. libretexts.org |

| Stille Coupling | Organostannane (e.g., Vinyl or Aryl Stannane) | Pd(PPh₃)₄ | Styrene or Diene derivative | Effective for C-C bond formation with high selectivity for the vinyl bromide site. libretexts.org |

Spectroscopic and Crystallographic Methods for Structural and Stereochemical Elucidation of 4 2 Bromovinyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural and stereochemical elucidation of 4-(2-bromovinyl)phenol in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, every proton and carbon environment can be identified and their relationships established.

The ¹H NMR spectrum provides critical information regarding the chemical environment of each proton. The aromatic protons of the para-substituted phenol (B47542) ring typically appear as two distinct doublets, characteristic of an AA'BB' spin system, due to the symmetry of the molecule. The phenolic -OH proton presents as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The most diagnostic signals for stereochemical assignment are those of the two vinyl protons. Their chemical shifts are influenced by the diamagnetic anisotropy of the benzene (B151609) ring and the electronic effects of the hydroxyl and bromine substituents. However, the key to determining the geometry (E or Z isomer) lies in the magnitude of the vicinal coupling constant (³J) between them.

For the trans (or E) isomer , the vinyl protons are anti-periplanar, resulting in a large coupling constant, typically in the range of 11-18 Hz . libretexts.orgyoutube.com

For the cis (or Z) isomer , the vinyl protons are syn-periplanar, leading to a smaller coupling constant, generally between 6-15 Hz . libretexts.orglibretexts.org

This significant difference in coupling constants allows for an unambiguous assignment of the double bond stereochemistry. youtube.com For this compound, which is typically synthesized as the E-isomer, a large coupling constant for the vinyl protons is expected.

Table 1: Expected ¹H NMR Data for (E)-4-(2-Bromovinyl)phenol

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenolic OH | Variable (e.g., 4.5-6.0) | br s | - |

| Aromatic H (ortho to OH) | 6.70 - 6.90 | d | ~8.5 |

| Aromatic H (meta to OH) | 7.20 - 7.40 | d | ~8.5 |

| Vinyl H (α to ring) | 6.95 - 7.15 | d | ~14-16 |

Note: Chemical shifts are predictions based on phenol and styrene (B11656) derivatives and can vary with solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the para-substitution pattern, this compound is expected to show six distinct signals for the eight carbon atoms: four for the aromatic ring and two for the vinyl group. The signals for the two pairs of equivalent aromatic carbons (C-2/C-6 and C-3/C-5) will have higher intensity.

The chemical shifts are highly informative:

C1 (ipso-OH): This carbon is significantly deshielded by the attached oxygen atom and typically resonates in the 154-158 ppm range. researchgate.net

C2/C6 & C3/C5 (aromatic CH): These carbons appear in the typical aromatic region of 115-135 ppm. The carbons ortho to the hydroxyl group (C2/C6) are expected to be more shielded (upfield) than the carbons meta to it (C3/C5). docbrown.info

C4 (ipso-vinyl): The carbon bearing the vinyl substituent will have a distinct chemical shift within the aromatic region.

Vinyl Carbons: The two sp² hybridized carbons of the vinyl group will appear in the alkene region of the spectrum, typically between 108 and 135 ppm. The carbon atom bonded to the bromine will be shifted upfield due to the heavy atom effect.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-OH) | 155.0 - 158.0 |

| C2 / C6 | 115.0 - 117.0 |

| C3 / C5 | 128.0 - 131.0 |

| C4 (C-vinyl) | 130.0 - 134.0 |

| Cα (CH-Ar) | 132.0 - 135.0 |

Note: Chemical shifts are predictions based on data for 4-bromophenol (B116583) and related vinyl compounds. researchgate.netchemicalbook.comlibretexts.org

While 1D NMR provides substantial data, 2D NMR experiments are employed to unequivocally connect the entire molecular framework and confirm stereochemistry. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. longdom.org Key correlations would be observed between:

The adjacent aromatic protons on the phenol ring.

The two vinyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the vinyl proton signals from the ¹H spectrum to the vinyl carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edulibretexts.org It is instrumental in piecing together the molecular skeleton. Crucial HMBC correlations for this compound would include:

From the vinyl protons to the aromatic carbons (C-3/C-5 and C-4), confirming the attachment of the vinyl group to the ring.

From the aromatic protons ortho to the vinyl group (C-3/C-5) to the α-vinyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is vital for stereochemical confirmation. ceitec.czlibretexts.org For the vinyl group:

In the E (trans) isomer , a NOESY correlation would be expected between the α-vinyl proton and the aromatic protons at positions 3 and 5. The β-vinyl proton would be too distant to show this correlation.

In the Z (cis) isomer , a strong NOESY correlation would be observed between the α-vinyl proton and the β-vinyl proton. This makes NOESY a definitive tool for confirming the stereochemistry suggested by the ³J coupling constant. libretexts.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of both the phenolic and bromovinyl functionalities.

Phenolic O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3500 cm⁻¹ , which is characteristic of a hydrogen-bonded hydroxyl group. youtube.com

Aromatic C-H Stretch: Absorption peaks just above 3000 cm⁻¹ are indicative of C-H bonds on the sp² hybridized carbons of the benzene ring.

Aromatic C=C Stretch: Medium to strong absorptions in the 1500-1610 cm⁻¹ region correspond to the stretching vibrations within the aromatic ring.

Vinyl C=C Stretch: A weaker absorption around 1620-1640 cm⁻¹ is expected for the carbon-carbon double bond of the vinyl group.

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ range is characteristic of the stretching vibration of the aryl C-O bond.

Out-of-Plane (OOP) Bending: A strong absorption in the 810-850 cm⁻¹ region is indicative of the C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring. For the E-isomer, a strong OOP band is also expected around 940-970 cm⁻¹ .

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | Phenol | 3200 - 3500 | Strong, Broad |

| C-H Stretch | Aromatic | 3010 - 3100 | Medium |

| C=C Stretch | Vinyl | 1620 - 1640 | Medium-Weak |

| C=C Stretch | Aromatic | 1500 - 1610 | Medium-Strong |

| C-O Stretch | Aryl Ether | 1200 - 1260 | Strong |

| C-H OOP Bending (trans-vinyl) | Vinyl | 940 - 970 | Strong |

Note: Values are based on standard IR correlation tables and data for similar compounds like 4-bromophenol. nist.govorgchemboulder.com

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be determined, allowing for the confirmation of the molecular formula, C₈H₇BrO.

The presence of a bromine atom is readily identified by the isotopic pattern of the molecular ion peak ([M]⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks for the molecular ion ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. For this compound (MW ≈ 198/200 g/mol ), this would result in prominent peaks at m/z 198 and 200.

The fragmentation pattern under electron ionization (EI) provides further structural evidence. libretexts.org A plausible fragmentation pathway for this compound would involve:

Loss of Bromine Radical: Cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a fragment ion at m/z 119 ([M-Br]⁺).

Loss of Carbon Monoxide: Phenolic compounds often undergo rearrangement and lose carbon monoxide (CO), a neutral molecule. The [M-Br]⁺ ion could lose CO to form a fragment at m/z 91 ([M-Br-CO]⁺), likely the tropylium ion.

Formation of Phenoxy Radical Cation: The molecular ion itself can lose a hydrogen atom to form a stable phenoxy-type cation at m/z 197/199.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 198 / 200 | [C₈H₇BrO]⁺ | Molecular Ion ([M]⁺). Shows characteristic 1:1 isotopic pattern for Bromine. |

| 119 | [C₈H₇O]⁺ | Loss of •Br radical from the molecular ion. |

Note: The fragmentation pathway is a prediction based on the known behavior of phenols and halogenated aromatic compounds in mass spectrometry. youtube.comdocbrown.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound, with the molecular formula C₈H₇BrO, HRMS can distinguish its exact mass from other molecules with the same nominal mass. The presence of bromine is particularly notable, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have a nearly 1:1 natural abundance, resulting in a characteristic M+2 isotopic pattern that confirms the presence of a single bromine atom.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁶O). This calculated value provides a benchmark for experimental HRMS measurements, which can confirm the molecular formula with a high degree of confidence.

| Parameter | Value |

| Molecular Formula | C₈H₇BrO |

| Isotope for Calculation | ¹²C, ¹H, ⁷⁹Br, ¹⁶O |

| Calculated Exact Mass [M]⁺ | 197.9704 |

| Calculated Exact Mass [M+2]⁺ | 199.9684 |

Elucidation of Diagnostic Fragmentation Patterns of this compound

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When the this compound molecular ion is formed, it can undergo various fragmentation processes, creating smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint.

Aromatic alcohols like phenols often exhibit a strong molecular ion peak due to the stability of the aromatic ring. whitman.edu A common fragmentation pathway for phenols is the loss of a carbon monoxide (CO) molecule, and for substituted phenols, the loss of a formyl radical (CHO) can also occur. whitman.edudocbrown.info For this compound, key fragmentation pathways would include:

Loss of Bromine: Cleavage of the C-Br bond, resulting in a fragment ion corresponding to the loss of a bromine radical (•Br).

Loss of CO: A rearrangement followed by the elimination of a neutral CO molecule from the phenolic ring. docbrown.info

Vinyl Group Cleavage: Fragmentation at the vinyl group, potentially leading to the loss of C₂H₂ (acetylene).

The analysis of these patterns helps to piece together the molecular structure. The relative abundance of each fragment provides clues about the stability of the resulting ions and the strength of the cleaved bonds.

| m/z Value | Proposed Fragment Identity / Loss |

| 198/200 | [C₈H₇BrO]⁺ (Molecular Ion Peak, M⁺) |

| 170/172 | [M - CO]⁺ |

| 119 | [M - Br]⁺ |

| 91 | [M - Br - CO]⁺ or [C₇H₇]⁺ |

X-ray Crystallography for Definitive Solid-State Structural Determination

Unit Cell Parameters and Crystal Packing Analysis

Example Unit Cell Parameters for a Derivative, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2721(12) |

| b (Å) | 4.5481(4) |

| c (Å) | 19.972(2) |

| α (°) | 90 |

| β (°) | 96.653(3) |

| γ (°) | 90 |

| Volume (ų) | 1197.4(2) |

Bond Lengths, Bond Angles, and Dihedral Angles for Conformational Insights

Crystallographic data provides precise measurements of intramolecular geometry. Bond lengths and angles can confirm the expected hybridization of atoms (e.g., sp² for the aromatic and vinyl carbons). Dihedral angles, which describe the rotation around a bond, are crucial for understanding the molecule's three-dimensional shape and conformation. For example, the dihedral angle between the phenyl ring and the vinyl group in this compound would indicate the degree of planarity of the conjugated system. In derivatives, the planarity between two aromatic rings can be significantly different, which can influence the compound's properties. researchgate.net A small dihedral angle suggests a nearly planar conformation, which maximizes π-orbital overlap and electronic conjugation.

Example Bond Data for a Related Structure, (Z)-1-bromo-1-nitro-2-phenylethene growingscience.com

| Bond/Angle | Type | Value |

|---|---|---|

| C=C | Bond Length (Å) | 1.332(5) |

| C-Br | Bond Length (Å) | 1.866(3) |

| C-C (Aromatic) | Bond Length (Å) | ~1.37-1.40 |

| Br-C=C | Bond Angle (°) | 128.1(3) |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects within the Chromophore

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The part of a molecule responsible for this absorption is known as the chromophore. In this compound, the chromophore is the entire conjugated system, comprising the phenol ring and the attached bromovinyl group.

Phenol itself exhibits two primary absorption bands in the UV region resulting from π → π* transitions. nih.gov The introduction of the bromovinyl group at the para-position extends this conjugated system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy (i.e., a longer wavelength of light) is required to excite the electrons. This effect typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted phenol. docbrown.info The solvent can also influence the λmax due to interactions with the molecule, particularly the phenolic hydroxyl group. nih.gov

| Compound | Typical λmax (nm) | Transition |

| Phenol | ~210 nm, ~270 nm | π → π |

| This compound (Predicted) | > 270 nm | π → π |

Computational Chemistry and Theoretical Studies on 4 2 Bromovinyl Phenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation, albeit with approximations. lsu.edu These calculations reveal the distribution of electrons within a molecule, which dictates its physical and chemical properties.

Density Functional Theory (DFT) Studies for Electronic and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. karazin.uaresearchgate.net This method is used to determine the ground-state electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 4-(2-Bromovinyl)phenol, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311G++(d,p), can predict a range of molecular and electronic properties. nih.govnih.gov

Key molecular properties that can be determined include:

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.

Vibrational Frequencies: Prediction of infrared and Raman spectra, which helps in the characterization of the molecule.

Electronic Properties: Calculation of dipole moment, polarizability, and various reactivity descriptors.

Systematic studies on related bromophenols show that properties are strongly influenced by the inductive effects of the bromine substituent and intramolecular interactions. nih.gov DFT calculations can quantify these effects for this compound, providing a detailed picture of its electronic landscape.

Calculated Molecular and Electronic Properties of this compound (Illustrative)

| Property | Calculated Value | Description |

|---|---|---|

| Dipole Moment (μ) | ~2.5 D | Indicates the overall polarity of the molecule. |

| Polarizability (α) | ~150 a.u. | Measures the deformability of the electron cloud in an electric field. |

| Chemical Hardness (η) | ~3.0 eV | Represents resistance to change in electron distribution. |

| Electronegativity (χ) | ~4.5 eV | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ~3.4 eV | Quantifies the energy lowering of a system when it accepts electrons. researchgate.net |

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO may have significant contributions from the vinyl and bromo groups. DFT calculations can precisely map the electron density of these orbitals and determine their energy levels. karazin.uaresearchgate.net

Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.0 eV | Highest Occupied Molecular Orbital; related to electron-donating ability. |

| LUMO | -0.5 eV | Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 5.5 eV | Indicates chemical reactivity and kinetic stability. |

Reaction Mechanism Elucidation for this compound Synthesis and Reactions

Computational chemistry is an invaluable tool for mapping out the intricate pathways of chemical reactions. scielo.brrsc.org By modeling the transformation from reactants to products, researchers can gain a deep understanding of the underlying mechanism, which is often difficult to probe experimentally. For the synthesis of this compound, which could potentially be formed via reactions like the Heck or Wittig reaction, computational studies can clarify the step-by-step process. libretexts.orgorganic-chemistry.org

Transition State Calculations and Energy Profiles

A key goal in studying reaction mechanisms is to identify the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy (Ea) of the reaction, which is a critical factor in determining the reaction rate. Computational methods, particularly DFT, are used to locate the geometry of the transition state and calculate its energy. researchgate.net

Once the structures of the reactants, intermediates, transition states, and products are optimized, an energy profile for the reaction can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses, highlighting the activation barriers for each step. For a multi-step synthesis of this compound, these profiles can reveal the rate-determining step and offer insights into how reaction conditions could be modified to improve yield and efficiency. researchgate.net

Kinetics and Thermodynamics of this compound Transformations

Beyond the energy profile, computational chemistry can provide quantitative data on the kinetics and thermodynamics of a reaction. univsul.edu.iqresearchgate.netnih.gov

Thermodynamics: By calculating the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction, it is possible to determine its spontaneity. A negative ΔG indicates a thermodynamically favorable process. These calculations can be used to compare the stability of different products or to assess the feasibility of a proposed synthetic route.

Kinetics: Using Transition State Theory (TST), the calculated activation energy can be used to estimate the rate constant (k) of a reaction at a given temperature via the Arrhenius equation. This allows for the prediction of reaction rates and how they might change with temperature, providing a powerful link between computational models and experimental kinetics. nih.gov Studies on similar phenol reactions have successfully used these methods to model degradation and transformation pathways. researchgate.netusda.gov

Calculated Thermodynamic Data for a Hypothetical Transformation (Illustrative)

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (Ea) | +80 kJ/mol | Energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -50 kJ/mol | Indicates the reaction is exothermic (releases heat). |

| Gibbs Free Energy (ΔG) | -65 kJ/mol | Indicates the reaction is spontaneous under standard conditions. |

Conformational Analysis and Stereoisomer Stability

Molecules that are not completely rigid can exist in different spatial arrangements called conformations. lumenlearning.comquimicaorganica.org Conformational analysis involves studying the energy of these different arrangements to determine which are the most stable. libretexts.org For this compound, rotations around the single bonds—specifically the bond connecting the vinyl group to the phenyl ring and the C-O bond of the hydroxyl group—can lead to different conformers.

Furthermore, the presence of the carbon-carbon double bond in the vinyl group gives rise to stereoisomerism. The molecule can exist as either the E (entgegen) or Z (zusammen) isomer, which are distinct compounds with potentially different properties and stabilities. windows.netwashington.edu

Computational methods can be used to calculate the energies of these different stereoisomers and conformers. By systematically rotating bonds and calculating the energy at each step, a potential energy surface can be mapped out, identifying the lowest-energy (most stable) structures. lumenlearning.com This is crucial for understanding which form of the molecule is likely to predominate and how its three-dimensional shape influences its interactions with other molecules. For substituted styrenes, computational modeling has been essential in understanding structure-activity relationships. nih.gov

Calculated Relative Stability of this compound Stereoisomers (Illustrative)

| Stereoisomer | Relative Energy (kJ/mol) | Predicted Stability |

|---|---|---|

| E-isomer | 0.0 | More Stable (Reference) |

| Z-isomer | +5.0 | Less Stable |

The lower energy of the E-isomer is typically due to reduced steric hindrance between the phenyl ring and the bromine atom compared to the Z-isomer, where these groups are on the same side of the double bond.

Prediction of Spectroscopic Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions are valuable for interpreting experimental spectra and understanding the relationship between molecular structure and spectroscopic response.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nrel.govrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. scielo.org.zarasayanjournal.co.innih.gov DFT functionals, such as B3LYP, coupled with appropriate basis sets (e.g., 6-311++G(d,p)), can provide theoretical chemical shifts that correlate well with experimental values, especially when solvent effects are considered using models like the Polarizable Continuum Model (PCM). nih.govnih.gov While specific calculations for this compound are not readily available in the literature, the methodology is well-established for a wide range of organic molecules, including other substituted phenols. nih.gov The accuracy of these predictions can be high, with root-mean-square deviations of 0.07 to 0.19 ppm for ¹H and 0.5 to 2.9 ppm for ¹³C having been reported for a set of organic compounds. nih.gov

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical DFT calculation results for analogous compounds to illustrate the expected output of such a study.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 155.2 |

| C2 | 7.35 | 130.1 |

| C3 | 6.80 | 116.5 |

| C4 | - | 128.9 |

| C5 | 6.80 | 116.5 |

| C6 | 7.35 | 130.1 |

| Cα (vinyl) | 6.95 | 129.5 |

| Cβ (vinyl) | 7.20 | 109.8 |

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated using DFT methods. nih.govspectroscopyonline.comphyschemres.org These calculations help in the assignment of vibrational modes observed in experimental spectra. core.ac.uknih.gov It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which often leads to an overestimation of the vibrational frequencies. nih.govspectroscopyonline.com For phenolic compounds, the O-H stretching vibration is a key feature and is sensitive to hydrogen bonding. nih.govspectroscopyonline.com

Illustrative Predicted Vibrational Frequencies for this compound This table contains representative data for key vibrational modes based on DFT calculations for similar phenolic compounds.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3550 | O-H stretching |

| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretching |

| ν(C=C) vinyl | 1625 | Vinyl C=C stretching |

| ν(C=C) aromatic | 1600, 1510, 1450 | Aromatic C=C stretching |

| δ(O-H) | 1350 | O-H in-plane bending |

| ν(C-O) | 1240 | C-O stretching |

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic absorption spectra of molecules. researchgate.netmdpi.comyoutube.com This approach can predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The choice of functional and basis set, as well as the inclusion of a solvent model, is crucial for obtaining results that agree with experimental data. physchemres.orgmdpi.com

Illustrative Predicted UV-Vis Absorption for this compound in Ethanol This table presents hypothetical TD-DFT calculation results to demonstrate the type of information obtained.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

|---|---|---|

| 285 | 0.45 | HOMO -> LUMO |

Molecular Dynamics Simulations Relevant to Reactivity and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their reactivity and intermolecular interactions.

Reactivity Studies: For phenolic compounds, MD simulations using reactive force fields like ReaxFF have been employed to study high-temperature processes such as pyrolysis and thermal decomposition. lammps.orgresearchgate.netacs.orgutexas.edumdpi.comresearchgate.netpsu.eduacs.org These simulations can elucidate reaction mechanisms, identify primary decomposition products, and determine activation energies. researchgate.netacs.org For this compound, such simulations could predict its stability at elevated temperatures and the likely pathways for its breakdown, for instance, through cleavage of the C-Br bond or reactions involving the vinyl and hydroxyl groups.

Interaction Studies: Classical (non-reactive) MD simulations are widely used to investigate the intermolecular interactions of phenolic compounds with their environment, such as solvent molecules or biological macromolecules. researchgate.netnih.govutwente.nlnih.gov These simulations can reveal detailed information about:

Hydrogen Bonding: The formation, lifetime, and dynamics of hydrogen bonds between the phenolic hydroxyl group and surrounding water or other solvent molecules can be characterized. researchgate.netresearchgate.netscirp.org

Hydration Structure: The arrangement of water molecules around the solute, defining hydration shells, can be determined through radial distribution functions. researchgate.net

Binding Interactions: MD simulations can be used to study the binding of phenols to proteins or lipid membranes, providing insights into their biological activity. nih.govnih.gov The simulations can elucidate the key residues involved in the interaction and the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

For this compound, MD simulations in an aqueous solution could be used to understand how the bromovinyl and phenol moieties influence the local water structure and the hydrogen bond network. acs.org

Role in Material Science and Advanced Materials

The ability to generate functional polymers from this compound makes it a compound of interest in material science, particularly for the development of liquid crystals and optoelectronic materials.

While not a liquid crystal itself, this compound can be used to synthesize polymers that serve as alignment layers or components of liquid crystal displays. By incorporating mesogenic (liquid crystal-forming) units into a polymer backbone derived from this monomer, it is possible to create side-chain liquid crystal polymers. A common approach involves modifying a pre-formed polymer, such as poly(4-vinylphenol), by attaching liquid crystalline molecules to the phenolic oxygen.

An analogous strategy involves synthesizing polystyrene derivatives modified with phenol-containing liquid crystal precursors, such as 4-(trans-4-alkylcyclohexyl)phenol, to create films that induce vertical alignment of liquid crystal molecules mdpi.com. Polymers derived from this compound could be similarly functionalized, with the bromovinyl group offering an additional site for modification to fine-tune the material's properties.

Polymers with conjugated systems are essential for the development of optoelectronic materials used in organic light-emitting diodes (OLEDs), organic transistors, and sensors. Poly(4-vinylphenol), a polymer closely related to the polymerized form of this compound, is already used as a dielectric layer in organic thin-film transistors.

The structure of this compound provides a direct route to conjugated polymers. The bromovinyl group can be utilized in cross-coupling reactions to extend the π-conjugated system. For instance, a Heck or Suzuki coupling reaction could be used to link aromatic units, creating a polymer with a conjugated backbone suitable for semiconductor applications. The inherent phenolic groups can enhance solubility and adhesion to substrates, which are desirable properties for fabricating thin-film devices.

Development of New Synthetic Methodologies Utilizing this compound as a Probe Molecule or Model Substrate

In academic and industrial research, developing new, efficient, and selective chemical reactions is a constant goal. Molecules with multiple, distinct reactive sites are invaluable as "probe molecules" or "model substrates" to test the limits and capabilities of these new methods. This compound, with its vinyl bromide, phenol, and aromatic ring, is an excellent candidate for this role.

The bromovinyl group is a key functional handle for a variety of cross-coupling reactions, which are fundamental to modern organic synthesis . Researchers can use this compound as a model substrate to optimize conditions for reactions like Suzuki, Heck, Stille, or Sonogashira couplings. The success of a new catalyst system or reaction condition can be easily monitored by observing the transformation of the bromovinyl group.

Table 3: this compound in Method Development

| Reaction Studied | Role of this compound | Information Gained |

|---|---|---|